2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzothiazole moiety linked to a phenol group through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-(1,3-benzothiazol-2-yl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.
Material Science: Its unique electronic properties may be useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]PHENOL is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YL)PHENOL: Lacks the Schiff base linkage and diiodophenyl group, making it less complex but also potentially less versatile.
2-(1,3-BENZOTHIAZOL-2-YL)-3-(5-METHYL-2-FURYL)ACRYLONITRILE: Features a different aromatic substitution, which may alter its electronic properties and reactivity.
5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL:
Uniqueness
The presence of the Schiff base linkage and the diiodophenyl group in 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]PHENOL makes it unique compared to similar compounds. These structural features may enhance its binding affinity to biological targets and its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12I2N2O2S |
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Molecular Weight |
598.2 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H12I2N2O2S/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H |
InChI Key |
NCHHDYJNJXYVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)O |
Origin of Product |
United States |
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